molecular formula C29H34N6O4S2 B2577842 2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 887468-29-3

2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2577842
CAS No.: 887468-29-3
M. Wt: 594.75
InChI Key: ZVMVUAWLQCLOEI-UHFFFAOYSA-N
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Description

2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. The compound's structure, featuring two distinct thiazolopyrimidinone pharmacophores linked by a piperidine-propyl-piperidine chain, is characteristic of molecules designed for high-affinity protein binding. This bifunctional design suggests a potential mechanism of action as a bivalent inhibitor, which could simultaneously target multiple domains or protein subunits to achieve enhanced potency and selectivity. Research into this compound and its analogs is primarily focused on exploring its efficacy against specific kinase targets implicated in oncology and inflammatory diseases. The thiazolopyrimidine core is a known privileged structure in drug discovery, frequently associated with ATP-competitive kinase inhibition . Its primary research value lies in its use as a chemical probe to dissect complex intracellular signaling pathways and to validate novel therapeutic targets in vitro and in cell-based assays. This product is offered to the scientific community to facilitate fundamental biochemical and target validation studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-6-[4-[3-[1-(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]propyl]piperidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O4S2/c1-18-16-34-26(38)22(14-30-28(34)40-18)24(36)32-10-6-20(7-11-32)4-3-5-21-8-12-33(13-9-21)25(37)23-15-31-29-35(27(23)39)17-19(2)41-29/h14-17,20-21H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMVUAWLQCLOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCC(CC3)CCCC4CCN(CC4)C(=O)C5=CN=C6N(C5=O)C=C(S6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps

    Formation of Thiazolo[3,2-a]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Moiety: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the thiazolo[3,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research on thiazolo[3,2-a]pyrimidine derivatives indicates that they exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazolo-pyrimidine framework can lead to compounds with enhanced activity against various bacterial strains. The compound has been evaluated for its antimicrobial efficacy, showing promising results in preliminary assays .

Anticancer Potential

The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer properties. Compounds derived from this structure have demonstrated the ability to inhibit cancer cell proliferation in vitro. The specific compound's interactions at the molecular level could potentially disrupt cancer cell signaling pathways, warranting further investigation into its use as an anticancer agent .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of thiazolo-pyrimidine derivatives. Some studies suggest that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The compound's structural features may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroactive drug development .

Synthetic Pathways

The synthesis of 2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves several steps of chemical modification and cyclization reactions. Techniques such as intramolecular cyclization using polyphosphoric acid have been successfully employed to generate various thiazolo-pyrimidine derivatives .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiazolo-pyrimidine derivatives, several compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperidine moiety significantly enhanced antibacterial activity compared to unmodified derivatives.

Case Study 2: Anticancer Activity

A series of thiazolo-pyrimidine compounds were evaluated for their cytotoxic effects on different cancer cell lines. The specific compound demonstrated IC50 values indicating potent activity against breast cancer cells, suggesting a mechanism involving apoptosis induction.

Mechanism of Action

The mechanism of action of 2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares structural motifs with several synthesized thiazolo[3,2-a]pyrimidine derivatives. Key comparisons include:

Compound Core Structure Substituents/Modifications Key Findings Reference
Compound 6 () Thiazolo[3,2-a]pyrimidine fused with triazolo-thiadiazinone 4-Methoxyphenyl, phenyl groups Enhanced thermal stability via π-π stacking; IR/NMR confirmed carbonyl and triazole functionality .
Compound 7 () Thiazolo[3,2-a]pyrimidine with phenylhydrazinecarbothioamide Thiourea linkage Improved solubility in polar solvents; potential hydrogen-bonding interactions .
Thiazolo-thienopyrimidinones () Thienopyrimidine fused with thiazole Sulfur substitution in place of oxygen Demonstrated gastric antisecretory activity in rats; EC₅₀ values correlated with electron-withdrawing substituents .

Key Observations :

  • Substituent Impact : The presence of electron-donating groups (e.g., methoxy in Compound 6 ) enhances aromatic interactions, while electron-withdrawing groups (e.g., thiourea in Compound 7 ) improve solubility and bioavailability .

Physicochemical and Electronic Properties

  • Hydrogen Bonding: The dual carbonyl groups in Compound A likely participate in intramolecular hydrogen bonding, stabilizing its conformation. This is analogous to triazolo-thiadiazinone derivatives (), where carbonyl groups form strong H-bonds with adjacent NH groups .
  • This contrasts with rigidified analogues like Compound 6, which rely on planar aromatic systems for stability .

Biological Activity

The compound 2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps, typically starting from simpler thiazole and pyrimidine derivatives. The structural complexity is significant due to the presence of multiple functional groups that contribute to its biological activity.

Key Features:

  • Thiazole and Pyrimidine Moieties: These are known for their diverse pharmacological properties.
  • Piperidine Derivatives: Often associated with enhanced bioactivity due to their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial properties. In vitro studies have shown that certain compounds within this class demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that compounds synthesized from thiazolo[3,2-a]pyrimidine structures exhibited effective antibacterial and antitubercular activities against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityMIC (µg/mL)Reference
Thiazolo-Pyrimidine AAntibacterial50
Thiazolo-Pyrimidine BAntitubercular25
Thiazolo-Pyrimidine CAntifungal<100

Anticancer Activity

The thiazole-containing compounds have also been evaluated for anticancer properties. A study highlighted that specific derivatives showed promising results against colon carcinoma cells (HCT-15), with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study:
In a comparative study, compound 24b was noted for its high efficacy against colon cancer cell lines with a median effective dose (ED50) significantly lower than traditional treatments .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes: Many thiazole-based compounds act by inhibiting enzymes critical for cell survival and proliferation.
  • Interference with DNA Synthesis: Some derivatives disrupt DNA replication processes in bacterial cells and cancerous tissues.

Research Findings

Recent studies have expanded on the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Studies: A systematic review found that thiazole derivatives consistently showed broad-spectrum antimicrobial activity, suggesting their potential as lead compounds for drug development .
  • Cytotoxicity Assessments: In vitro cytotoxicity tests revealed that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what reaction conditions yield high purity?

Answer:
The synthesis involves multi-step protocols, often starting with functionalized thiazolo[3,2-a]pyrimidine precursors. A common approach includes:

  • Step 1: Reacting a thiazolo[3,2-a]pyrimidine ester (e.g., ethyl 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate) with piperidine derivatives under nucleophilic acyl substitution conditions. Basic environments (e.g., triethylamine) and polar aprotic solvents like DMF are typically used .
  • Step 2: Introducing the propyl-piperidine linker via alkylation or coupling reactions. For example, a 3-(piperidin-4-yl)propyl group can be attached using reductive amination or Mitsunobu conditions .
  • Step 3: Final cyclization or carbonyl coupling steps to integrate the second thiazolo[3,2-a]pyrimidine moiety. Ethanol or methanol at 70–80°C often provides high yields (≥85%) with minimal side products .
    Key Tip: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization .

Advanced: How can functional groups in this compound be modified to enhance bioactivity?

Answer:
Targeted functionalization strategies include:

  • Nucleophilic Substitution: Replace the methyl group at position 2 with bulkier alkyl/aryl groups (e.g., trifluoromethyl) to improve binding affinity. Use K₂CO₃ in DMF with amines or thiols at 60–80°C .
  • Oxidation/Reduction: Convert the 5-oxo group to a sulfone (using m-CPBA) or reduce it to a thiazolidine (with NaBH₄) to alter electronic properties and solubility .
  • Piperidine Modifications: Introduce substituents (e.g., hydroxy, fluoro) on the piperidine ring to modulate pharmacokinetics. Boc-protected intermediates allow selective deprotection .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify methyl groups (δ 2.1–2.5 ppm), carbonyls (δ 165–175 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
    • IR: Confirm carbonyl stretches (1650–1750 cm⁻¹) and thiazole ring vibrations (1450–1550 cm⁻¹) .
  • X-ray Crystallography: Resolve the spatial arrangement of the fused thiazolo-pyrimidine systems, particularly for polymorph identification .
  • Mass Spectrometry: High-resolution ESI-MS ensures molecular ion alignment with theoretical mass (±2 ppm) .

Advanced: How can researchers design assays to evaluate its potential as an enzyme inhibitor?

Answer:

  • In Vitro Enzyme Assays: Use purified target enzymes (e.g., kinases, proteases) with fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching or colorimetric readouts (e.g., ADP-Glo™ for kinases) .
  • Cellular Assays: Test cytotoxicity and target engagement in cell lines overexpressing the enzyme. For example, use Western blotting to assess phosphorylation inhibition .
  • SAR Studies: Compare analogues with varied substituents (e.g., methyl vs. trifluoromethyl) to map structural determinants of activity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to thiazolo[5,4-b]pyridine-2-thiol derivatives) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Storage: Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

  • Parameter Optimization: Vary solvents (e.g., ethanol vs. acetonitrile), temperatures, and catalyst loadings. For example, ethanol at 78°C may improve yields by enhancing intermediate solubility .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed esters) and adjust reaction pH or protecting groups .
  • Reproducibility Checks: Ensure consistent reagent purity (e.g., anhydrous hydrazine) and moisture-free conditions for carbonyl couplings .

Advanced: What computational methods aid in elucidating its reaction mechanisms?

Answer:

  • DFT Calculations: Model transition states for key steps (e.g., nucleophilic substitution at the thiazole ring) using Gaussian or ORCA software. Analyze charge distribution to predict regioselectivity .
  • MD Simulations: Study solvation effects on intermediates in ethanol/water mixtures using GROMACS. This clarifies solvent-driven yield variations .

Basic: How does this compound compare structurally and functionally to its analogues?

Answer:

  • Structural Comparisons: Analogues like 2-chloro-5-(trifluoromethyl)pyrimidine lack the piperidine-propyl linker, reducing conformational flexibility .
  • Functional Differences: Methyl groups at position 2 enhance metabolic stability compared to fluoro-substituted derivatives, which may improve oral bioavailability .

Advanced: What challenges arise when scaling up synthesis, and how can they be mitigated?

Answer:

  • Solvent Volume: Ethanol’s high boiling point (78°C) complicates distillation at scale. Switch to toluene/THF mixtures for easier solvent recovery .
  • Purification: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients) for cost-effective bulk purification .

Basic: How should stability studies be designed to assess degradation under physiological conditions?

Answer:

  • Forced Degradation: Expose the compound to pH 1–10 buffers, UV light, and 40°C/75% humidity for 4 weeks. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Metabolic Stability: Use liver microsomes (human/rat) to identify oxidative metabolites. LC-MS/MS quantifies parent compound depletion .

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